3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound belongs to the quinazoline-4-one class, featuring a 2-chlorophenylmethyl group at position 3, a 2-sulfanylidene moiety, and a 7-carboxamide substituent with a 2-methoxyethyl chain. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties, driven by their ability to interact with enzymatic active sites via hydrogen bonding and hydrophobic interactions .
Key structural attributes:
- Core: 1H-quinazoline-4-one with a thione (C=S) group at position 2.
- Substituents: 3-[(2-Chlorophenyl)methyl]: Enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)12-6-7-14-16(10-12)22-19(27)23(18(14)25)11-13-4-2-3-5-15(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZKWQPKANYRJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole, a heterocyclic system found in many important synthetic drug molecules. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that can lead to different biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives have been found to exhibit cytotoxic activity, with the cytotoxicity of the compound dependent on different cell lines.
Biological Activity
3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the available literature on its biological activity, including cytotoxicity against cancer cell lines, enzyme inhibition profiles, and structure-activity relationships.
Chemical Structure and Properties
The compound has a complex structure featuring a quinazoline backbone with various substituents that contribute to its biological activity. The molecular formula is C17H18ClN3O2S, and it possesses a molecular weight of 357.86 g/mol. Its structural features include:
- Chlorophenyl group : Potentially enhances lipophilicity and biological activity.
- Methoxyethyl group : May influence solubility and metabolic stability.
- Sulfanylidene moiety : Implicated in various biological interactions.
1. Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, it was tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxic effects, with IC50 values ranging from micromolar to sub-micromolar concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| HCT-116 | 4.8 |
| PC-3 | 6.0 |
These findings suggest that the compound exhibits selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating a potential therapeutic window for anticancer applications .
The mechanism underlying the cytotoxicity of this compound may involve the inhibition of specific kinases involved in cell proliferation and survival. In particular, studies have shown that compounds with similar structures can inhibit DYRK1A kinase, which plays a crucial role in various cellular processes including differentiation and apoptosis .
3. Enzyme Inhibition Profiles
The compound's potential as an enzyme inhibitor has also been explored. In vitro assays demonstrated that it could inhibit several kinases relevant to cancer biology:
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| DYRK1A | 85 |
| GSK-3β | 70 |
| JAK3 | 60 |
These results indicate that the compound may serve as a multi-target inhibitor, which is advantageous for developing therapies that can circumvent resistance mechanisms commonly seen in cancer treatments .
Case Studies
In a recent study published in MDPI, researchers synthesized a series of quinazoline derivatives, including the compound , and assessed their biological activities. The study highlighted the importance of structural modifications in enhancing anticancer activity and reducing toxicity to normal cells .
Another case study focused on the pharmacokinetics and bioavailability of related compounds, suggesting that modifications such as adding methoxy groups could improve solubility and absorption rates .
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
The compound is compared to structurally related quinazoline derivatives (Table 1), with variations in substituents influencing physicochemical and biological properties.
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Substituent Effects on Properties
- Methoxyethyl vs. Aromatic Chains : The 2-methoxyethyl chain (target) improves aqueous solubility compared to benzyl or tetrahydrofuran-derived substituents (e.g., in ), critical for bioavailability.
- Sulfanylidene vs. Oxidanylidene : The thione (C=S) group in the target compound offers stronger hydrogen-bond acceptor capacity than oxo (C=O) groups in analogues like .
Research Findings and Implications
Computational and Crystallographic Insights
- SHELX Refinement : Structures of related compounds (e.g., ) were resolved using SHELXL, confirming planarity of the quinazoline core and substituent orientations .
- ORTEP-3 Visualization : Molecular diagrams generated via ORTEP-3 highlighted steric clashes in 4-chloro derivatives, supporting synthetic optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
